Methyl 2-({[2-(4-tert-butylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 2-[2-(4-TERT-BUTYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines a quinoline moiety with a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(4-TERT-BUTYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Moiety: This can be achieved through a Friedländer synthesis, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Benzothiophene Core: This step often involves a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the benzothiophene ring.
Coupling of the Two Moieties: The quinoline and benzothiophene units are then coupled using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(4-TERT-BUTYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and benzothiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce fully saturated benzothiophene derivatives.
Scientific Research Applications
METHYL 2-[2-(4-TERT-BUTYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: Its unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used as a probe to study biological processes involving quinoline and benzothiophene derivatives.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(4-TERT-BUTYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The quinoline moiety can intercalate with DNA, while the benzothiophene core can interact with protein targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(4-TERT-BUTYLPHENYL)ACETATE: This compound shares the tert-butylphenyl group but lacks the quinoline and benzothiophene moieties.
4,4’-DI-TERT-BUTYL-2,2’-BIPYRIDINE: Similar in having tert-butyl groups but differs significantly in its core structure.
Uniqueness
METHYL 2-[2-(4-TERT-BUTYLPHENYL)QUINOLINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a quinoline and benzothiophene core, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C30H30N2O3S |
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Molecular Weight |
498.6 g/mol |
IUPAC Name |
methyl 2-[[2-(4-tert-butylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C30H30N2O3S/c1-30(2,3)19-15-13-18(14-16-19)24-17-22(20-9-5-7-11-23(20)31-24)27(33)32-28-26(29(34)35-4)21-10-6-8-12-25(21)36-28/h5,7,9,11,13-17H,6,8,10,12H2,1-4H3,(H,32,33) |
InChI Key |
QNZDGXGDCPDILR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC |
Origin of Product |
United States |
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